molecular formula C16H14FN5O B2673240 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034587-74-9

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2673240
M. Wt: 311.32
InChI Key: FLHUJBKBZZRVCG-UHFFFAOYSA-N
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Description

“5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .


Synthesis Analysis

The synthesis of compounds containing the 1H-pyrazol-4-yl moiety, such as “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide”, often involves intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” and similar compounds can be determined by X-ray diffraction . The structures are solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Novel Drug Formulations and Enhanced Drug Efficacy

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide and its derivatives have been explored for their potential in novel drug formulations and enhancing the efficacy of existing treatments. One study highlights the synthesis of a co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM), which exhibited improved solubility, partition coefficient, and anti-tumor effects both in vitro and in vivo compared to 5-FU alone. This indicates the co-crystal's potential as an anti-tumor drug, suggesting that derivatives of nicotinamide, such as 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, could be key in developing more effective cancer treatments (Zhang et al., 2020).

Anticancer Properties

Research into nicotinamide derivatives has identified compounds with potent anticancer properties. A study on novel nicotinonitrile derivatives bearing imino moieties found these compounds to enhance apoptosis and inhibit tyrosine kinase, showing strong antiproliferative activity. This suggests that modifications to the nicotinamide structure, as seen in 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, could lead to significant advances in cancer therapy (El-Hashash et al., 2019).

Enhancing Drug Resistance

Nicotinamide N-methyltransferase (NNMT) has been identified as enhancing resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. Studies indicate that down-regulation of NNMT could reduce drug resistance, suggesting that targeting NNMT or its pathways with compounds like 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide might improve chemotherapy efficacy (Xie et al., 2016).

Modulation of Biological Pathways

The synthesis and investigation of novel pyridine derivatives, including those similar to 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, have shown significant biological activity. These compounds have been linked to various pharmacological activities such as antitumor, antibacterial, and antifungal effects. Their development and characterization are crucial for understanding how they modulate different biological pathways and could lead to new therapeutic agents (Areef Mmh et al., 2017).

properties

IUPAC Name

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHUJBKBZZRVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

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